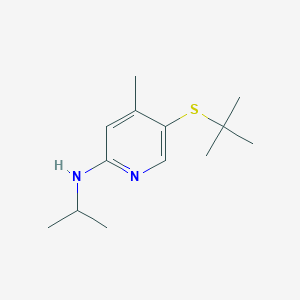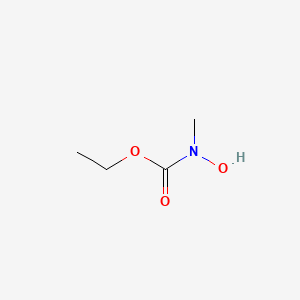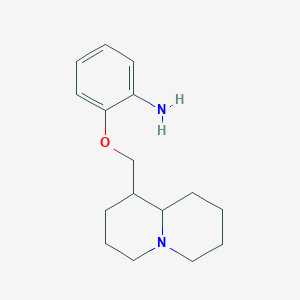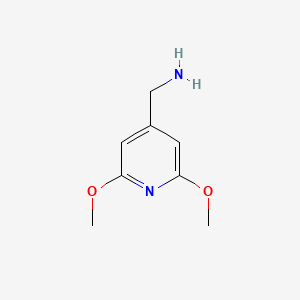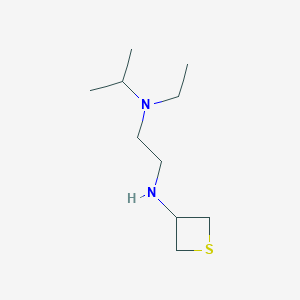
tert-Butyl (3-chloropyrazin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-chloropyrazin-2-yl)carbamate is an organic compound with the molecular formula C9H12ClN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Métodos De Preparación
The synthesis of tert-Butyl (3-chloropyrazin-2-yl)carbamate typically involves the reaction of 3-chloropyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
tert-Butyl (3-chloropyrazin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl (3-chloropyrazin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-chloropyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl (3-chloropyrazin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-chloropyrazin-2-yl)carbamate: Similar structure but with the chlorine atom at a different position on the pyrazine ring.
tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate: Similar structure but with an additional methyl group attached to the pyrazine ring.
tert-Butyl (2-chloropyridin-4-yl)carbamate: Similar structure but with a pyridine ring instead of a pyrazine ring .
Propiedades
Fórmula molecular |
C9H12ClN3O2 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
tert-butyl N-(3-chloropyrazin-2-yl)carbamate |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-6(10)11-4-5-12-7/h4-5H,1-3H3,(H,12,13,14) |
Clave InChI |
KUOZXVQLQMLVGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=CN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



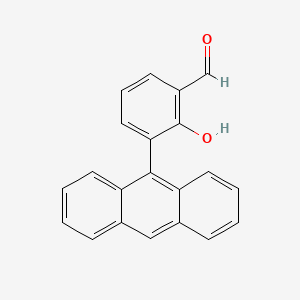
![Ethyl8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylatehemioxalate](/img/structure/B13015493.png)


